molecular formula C8H10BrNO2S B13227872 4-Bromo-3,5-dimethylbenzene-1-sulfonamide

4-Bromo-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B13227872
M. Wt: 264.14 g/mol
InChI Key: PDCWWYMXHRNYJL-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzene-1-sulfonamide (CAS 1694401-81-4) is a high-purity chemical reagent with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . This compound belongs to the benzenesulfonamide class, a group of synthetic chemicals known for their broad spectrum of pharmacological activities . The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore present in many therapeutic agents, and its core structure is frequently investigated for anti-carbonic anhydrase activity and antibacterial properties . Researchers value this specific bromo- and dimethyl-substituted analogue as a versatile building block in medicinal chemistry for the design and synthesis of novel bioactive molecules . The primary research applications of this compound include its use as a key intermediate in the synthesis of more complex sulfonamide derivatives explored as potential therapeutic agents . Sulfonamides, in general, are studied for their antibacterial, antitumor, and anti-carbonic anhydrase mechanisms, often involving enzyme inhibition . The bromine atom on the benzene ring provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . The compound is typically synthesized from its corresponding sulfonyl chloride precursor, 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride (CAS 1581266-79-6) , a common pathway for this class of molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

4-bromo-3,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

PDCWWYMXHRNYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)S(=O)(=O)N

Origin of Product

United States

**advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 3,5 Dimethylbenzene 1 Sulfonamide and Its Derivatives**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

The proton NMR (¹H NMR) spectrum of 4-Bromo-3,5-dimethylbenzene-1-sulfonamide is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The symmetry of the 3,5-dimethylphenyl group plays a crucial role in simplifying the spectrum.

The aromatic region is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). Due to the symmetrical substitution pattern, these protons are chemically identical and would not exhibit splitting from each other. Their chemical shift would be influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl groups.

The two methyl groups at positions 3 and 5 are also chemically equivalent due to the molecule's symmetry. This equivalence would result in a single, sharp signal in the aliphatic region of the spectrum, integrating to six protons.

The protons of the sulfonamide (-SO₂NH₂) group are known to be exchangeable and their signal can often be broad. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In some cases, particularly in the presence of water, this signal may be broadened to the point of being indistinguishable from the baseline.

Table 3.1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (H-2, H-6)7.5 - 7.8Singlet2H
Methyl (2 x -CH₃)2.3 - 2.5Singlet6H
Sulfonamide (-NH₂)5.0 - 7.5Broad Singlet2H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

The spectrum would feature six distinct signals for the eight carbon atoms. The two methyl carbons would appear as a single signal in the upfield (aliphatic) region. In the aromatic region, four signals would be observed for the six benzene (B151609) ring carbons. The carbon atom attached to the bromine (C-4) and the carbon atom attached to the sulfonamide group (C-1) would each give a distinct signal. The two carbons bearing the methyl groups (C-3 and C-5) would be equivalent, as would the two remaining aromatic carbons (C-2 and C-6). The chemical shifts of the aromatic carbons are influenced by the nature of the substituents; the bromine atom and the sulfonamide group will cause a downfield shift for the carbons they are attached to.

Table 3.2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (-SO₂NH₂)140 - 145
C-2, C-6125 - 130
C-3, C-5 (-CH₃)138 - 142
C-4 (-Br)120 - 125
Methyl (-CH₃)20 - 25

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming connectivity, especially in more complex derivatives. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm couplings between protons. In a derivative of this compound where the symmetry is broken, COSY would reveal correlations between adjacent aromatic protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, it would show correlations between the methyl protons and the aromatic carbons at positions 2, 3, 4, and 6, confirming the placement of the methyl groups on the ring. mdpi.com

Solid-State NMR: For analyzing the compound in its crystalline form, solid-state NMR could provide insights into the molecular packing and conformational details that are not accessible in solution-state NMR.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide, methyl, and substituted benzene ring moieties.

The sulfonamide group gives rise to several distinct bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹ for the asymmetric and symmetric stretches of the -NH₂ group. The S=O stretching vibrations are very strong and appear as two distinct bands, one for the asymmetric stretch (around 1350-1300 cm⁻¹) and one for the symmetric stretch (around 1170-1150 cm⁻¹). researchgate.net

The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3.3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (-NH₂)N-H Asymmetric & Symmetric Stretch3400 - 3200
Sulfonamide (-SO₂)S=O Asymmetric Stretch1350 - 1300
Sulfonamide (-SO₂)S=O Symmetric Stretch1170 - 1150
Aromatic/Alkyl C-HC-H Stretch3100 - 2850
Aromatic RingC=C Stretch1600 - 1450
C-BrC-Br Stretch< 600

Note: Values are typical ranges for the specified functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be strong. The symmetric S=O stretching vibration of the sulfonamide group will also be Raman active. The C-Br stretch, being a vibration of a heavy atom, often gives a strong signal in the low-frequency region of the Raman spectrum. researchgate.net The non-polar C-C bonds of the benzene ring and the C-H bonds of the methyl groups will also show characteristic Raman signals. This technique is particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic molecular ion peak and a series of fragment ions that provide structural information.

The molecular formula of this compound is C₈H₁₀BrNO₂S. The presence of bromine is highly diagnostic in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance ratio. This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units.

The fragmentation of benzenesulfonamides typically proceeds through several key pathways, including the loss of the sulfonamide group and cleavage of the sulfur-nitrogen and carbon-sulfur bonds. For this compound, the initial ionization would produce the molecular ion [C₈H₁₀BrNO₂S]⁺. Subsequent fragmentation could involve the loss of sulfur dioxide (SO₂), the amino radical (•NH₂), or cleavage of the bond between the aromatic ring and the sulfonyl group.

A plausible fragmentation pathway would involve the formation of the [M - SO₂]⁺ ion. Another significant fragmentation route is the cleavage of the C-S bond, leading to the formation of a 4-bromo-3,5-dimethylphenyl cation. The fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and the confirmation of its constituent parts.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Formula of Fragment
263 265 [M]⁺ (Molecular Ion) [C₈H₁₀BrNO₂S]⁺
199 201 [M - SO₂]⁺ [C₈H₁₀BrN]⁺
184 186 [M - SO₂NH]⁺ [C₈H₉Br]⁺
183 185 [M - SO₂NH₂]⁺ [C₈H₈Br]⁺

Note: The table presents a simplified prediction of major fragments. The actual spectrum may show additional peaks corresponding to other fragmentation pathways and rearrangements.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular geometry, conformation, and intermolecular interactions.

The sulfur atom in the sulfonamide group typically exhibits a distorted tetrahedral geometry. The O-S-O bond angle is generally larger than the ideal tetrahedral angle of 109.5° due to the repulsive interactions between the electronegative oxygen atoms. nih.gov The C-S and S-N bond lengths are consistent with those observed in other sulfonamide structures. The brominated dimethylphenyl ring is expected to be planar.

Table 2: Representative Crystallographic Data for a Related Sulfonamide Derivative

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 27.591 (3)
b (Å) 5.0089 (5)
c (Å) 19.344 (2)
β (°) 108.973 (4)
Volume (ų) 2525.7 (5)

Data from a representative structure, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.gov

Table 3: Selected Bond Lengths and Angles for a Related Sulfonamide

Bond/Angle Value (Å or °)
Br—C 1.887 (2)
S—O1 1.424 (1)
S—O2 1.433 (1)
S—N 1.681 (2)
S—C(aromatic) 1.758 (2)
O1—S—O2 120.37 (9)
O1—S—N 107.51 (8)

Data from a representative structure, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in sulfonamides. researchgate.net Different polymorphic forms arise from variations in the packing of molecules in the crystal lattice, often driven by different arrangements of intermolecular interactions, particularly hydrogen bonds. researchgate.net

The sulfonamide group, with its N-H proton donor and sulfonyl oxygen proton acceptors, is highly prone to forming strong hydrogen bonds. These interactions can lead to various supramolecular assemblies, such as chains or dimers. researchgate.net The presence of the bromo and dimethyl substituents on the phenyl ring can also influence crystal packing through weaker interactions like halogen bonds and van der Waals forces. The specific crystallization conditions, such as solvent and temperature, can dictate which polymorphic form is obtained. The existence of different polymorphs can significantly affect the physicochemical properties of the compound.

Torsion angles are crucial for defining the three-dimensional conformation of a molecule. In benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is of particular interest. This is typically described by the torsion angle involving the atoms C-C-S-N.

Studies on various sulfonamides have shown that the conformation around the C(aryl)-S bond can vary. mdpi.com The orientation of the amino group relative to the sulfonyl group is another important conformational feature. In many sulfonamide crystal structures, the geometry around the S-N bond is not planar, indicating a certain degree of rotational freedom.

For example, in the related molecule 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, the central C—S—N—C fragment has a torsion angle of 68.4 (3)°. researchgate.net The dihedral angle between the two benzene rings in this molecule is 41.17 (19)°. researchgate.net In another related structure, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the dihedral angle between the benzene ring and the plane defined by the O—S—O atoms of the methanesulfonyl group is 49.06 (3)°. nih.gov These values highlight the non-planar nature of these molecules in the solid state. The specific values of these torsion angles are determined by a balance of intramolecular steric effects and intermolecular packing forces within the crystal.

Table 4: Torsion and Dihedral Angles in Related Bromo-Benzenesulfonamide Structures

Compound Torsion/Dihedral Angle Angle (°)
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide C—S—N—C 68.4 (3)
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide Dihedral angle between benzene rings 41.17 (19)

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

Despite the growing application of computational chemistry in characterizing molecular structures and predicting their properties, a thorough review of scientific literature reveals a notable absence of specific theoretical and computational investigations focused on the compound this compound. While numerous studies apply quantum chemical methods and molecular dynamics simulations to a wide array of sulfonamide derivatives, this particular molecule has not been the subject of dedicated published research in these areas.

Consequently, detailed, experimentally validated, or theoretically predicted data regarding its electronic structure, charge distribution, acidity, reactivity, and conformational preferences are not available in the public domain. This includes a lack of specific data for:

Quantum Chemical (QC) and Density Functional Theory (DFT) Studies: No published research was found that specifically details the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the frontier molecular orbitals of this compound. Similarly, analyses of its charge distribution, Molecular Electrostatic Potential (MEP) maps, predicted pKa values for the sulfonamide group, or calculations of its global and local reactivity descriptors have not been reported. Investigations into its conformational analysis and tautomeric preferences in different phases are also absent from the literature.

Molecular Dynamics (MD) Simulations: There are no available studies that have employed molecular dynamics simulations to investigate the behavior of this compound in various environments.

The absence of such fundamental computational data precludes a detailed discussion as outlined in the requested article structure. While general principles of computational chemistry as applied to substituted benzenesulfonamides could be discussed, this would not adhere to the strict requirement of focusing solely on this compound. The scientific community has extensively studied other sulfonamides, often revealing insights into their structure-activity relationships, but these findings cannot be accurately extrapolated to this specific, unstudied compound without dedicated computational analysis.

Therefore, until specific quantum chemical and molecular dynamics studies are conducted and published for this compound, a scientifically accurate and detailed article on its theoretical and computational chemistry investigations cannot be composed.

**theoretical and Computational Chemistry Investigations of 4 Bromo 3,5 Dimethylbenzene 1 Sulfonamide**

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamic Behavior in Different Environments

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as these bonds rotate. This analysis helps identify the most stable conformations (energy minima) and the energy barriers between them. For 4-Bromo-3,5-dimethylbenzene-1-sulfonamide, steric hindrance from the bulky bromine atom and the two methyl groups ortho to the sulfonamide group significantly influences the preferred rotational angles. These substituents restrict the free rotation around the S-C bond, favoring a conformation where the sulfonamide group is oriented to minimize steric clash.

The dynamic behavior of the molecule can be simulated using molecular dynamics (MD) in various environments, such as in a vacuum, in water, or in a nonpolar solvent. These simulations track the movement of each atom over time, providing a picture of the molecule's flexibility and how it interacts with its surroundings. For instance, in a polar solvent like water, the sulfonamide group (-SO₂NH₂) is likely to form hydrogen bonds with solvent molecules, which can stabilize certain conformations over others.

Table 4.2.1: Predicted Key Structural Parameters and Conformational Data for this compound
ParameterPredicted Value/ObservationSignificance
C-S-N-H Dihedral Angle Varies; multiple stable rotamersDefines the orientation of the N-H bond, crucial for hydrogen bonding with receptors.
O-S-O Bond Angle ~120°Typical for sulfonamides, influenced by electronic repulsion between oxygen atoms. nih.gov
C-S Bond Rotation Barrier Moderately highSteric hindrance from ortho-methyl groups restricts free rotation, leading to defined low-energy conformations.
Solvent Effect Stabilization of polar conformationsIn aqueous solution, conformations that expose the sulfonamide group for hydrogen bonding are favored.
Intramolecular Interactions Potential weak H-bondsPossible weak intramolecular hydrogen bonds could further stabilize specific conformations. acs.org

Ligand-Target Interaction Profiling and Binding Mode Analysis (theoretical principles)

Understanding how a molecule like this compound interacts with a biological target, such as a protein or enzyme, is fundamental to drug design. openaccessjournals.com Ligand-target interaction profiling is the computational characterization of the non-covalent forces that govern the binding of a ligand (the small molecule) to a receptor's binding site. nih.gov

The primary goal is to identify the most likely three-dimensional arrangement of the ligand within the target's active site, known as the binding mode or pose. This analysis reveals which parts of the ligand are critical for binding and which amino acid residues of the protein are involved in the interaction. nih.gov The key interactions that stabilize a protein-ligand complex include:

Hydrogen Bonds: These are crucial interactions where a hydrogen atom is shared between two electronegative atoms. The sulfonamide group (-SO₂NH₂) in the compound is a classic hydrogen bond donor (from the N-H group) and acceptor (from the S=O oxygens).

Electrostatic Interactions: These occur between charged or polar groups. The partial negative charges on the sulfonamide oxygens and the partial positive charge on the nitrogen can interact with charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine) in the protein.

Van der Waals Forces: These are weak, short-range attractions between all atoms. While individually weak, the cumulative effect of many van der Waals contacts provides a significant contribution to binding affinity.

Hydrophobic Interactions: The dimethyl-bromophenyl ring is largely nonpolar and will prefer to interact with hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine), displacing water molecules from the binding site in a process that is entropically favorable.

π-Interactions: The aromatic benzene (B151609) ring can engage in several types of π-interactions, such as π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, and cation-π interactions with positively charged residues like Lysine or Arginine.

Computational tools generate interaction fingerprints, which are schematic representations of these binding forces, helping to quickly compare the binding modes of different ligands and understand structure-activity relationships. mdpi.com

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA) for Molecular Recognition

While molecular docking can predict the binding pose, it is often necessary to more accurately estimate the binding affinity, or the strength of the interaction. nih.gov Binding free energy calculations provide a quantitative measure (ΔG_bind) of this affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods that offer a balance between accuracy and computational cost. nih.govacs.org

These methods calculate the free energy of the system in its final bound state (protein-ligand complex) and compare it to the initial unbound state (separate protein and ligand). The calculation is based on a thermodynamic cycle and involves contributions from several energy terms. tandfonline.comresearchgate.net

The binding free energy (ΔG_bind) is typically broken down as follows: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

ΔE_MM (Molecular Mechanics Energy): This term represents the change in the internal energy of the molecules and the interaction energy between them in the gas phase. It includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies. nih.gov

ΔG_solv (Solvation Free Energy): This is the energy change associated with transferring the molecules from a vacuum to the solvent (usually water). It has two components: a polar part (ΔG_pol) calculated using the GB or PB model, and a non-polar part (ΔG_np) typically estimated from the solvent-accessible surface area (SASA). nih.govbohrium.com

By decomposing the total binding free energy, researchers can identify which forces (e.g., electrostatics, hydrophobic effect) are the primary drivers for the molecular recognition process. acs.org

Table 4.2.3: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations
Energy ComponentDescriptionTypical Contribution to Binding
ΔE_vdW van der Waals EnergyFavorable (Negative)
ΔE_elec Electrostatic EnergyFavorable (Negative)
ΔG_pol Polar Solvation EnergyUnfavorable (Positive) - due to desolvation of polar groups
ΔG_np Non-polar Solvation EnergyFavorable (Negative) - due to hydrophobic effect
-TΔS Conformational EntropyUnfavorable (Positive) - due to loss of freedom of motion
ΔG_bind (Total) Overall Binding Free EnergyFavorable (Negative) for spontaneous binding

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com In the context of drug discovery, it is primarily used to predict how a small molecule ligand like this compound binds to the active site of a target receptor, typically a protein. excli.de The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov

Prediction of Binding Poses and Interaction Networks with Model Receptors

To perform a molecular docking study, a three-dimensional structure of a model receptor is required. For sulfonamides, a common model receptor is carbonic anhydrase (CA), an enzyme for which many sulfonamide inhibitors are known. acs.org The process involves several steps:

Preparation of the Receptor and Ligand: The crystal structure of the protein is obtained from a database (e.g., the Protein Data Bank). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The structure of this compound is built and its energy is minimized to obtain a stable 3D conformation.

Defining the Binding Site: A specific region on the receptor, usually a known active site or pocket, is defined as the target for the docking simulation. For CA, this would be the conical cavity containing a catalytic zinc ion. acs.org

Docking Simulation: A docking algorithm systematically places the ligand in the binding site in numerous different orientations and conformations. Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity.

Analysis of Results: The top-ranked poses are analyzed to predict the most likely binding mode. This involves examining the interaction network—the specific hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein residues. For instance, a likely pose for a sulfonamide in CA would involve the deprotonated sulfonamide nitrogen coordinating directly with the active site zinc ion, with the oxygen atoms forming hydrogen bonds with nearby residues like Threonine 199. nih.gov The substituted phenyl ring would extend into a hydrophobic pocket, interacting with nonpolar residues. researchgate.net

Elucidation of Key Residue Interactions (general principles)

The analysis of docked poses focuses on identifying "key" amino acid residues that form the most significant interactions with the ligand. These interactions are the foundation of molecular recognition and are critical for binding affinity and selectivity. frontiersin.org Understanding these key interactions allows for the rational design of more potent and selective molecules.

The types of interactions and the residues that typically mediate them are well-characterized:

Hydrogen Bond Donors/Acceptors: Serine, Threonine, Tyrosine, Asparagine, and Glutamine have side chains that can act as both H-bond donors and acceptors. The backbones of all amino acids also contain donor (N-H) and acceptor (C=O) groups.

Charged (Electrostatic) Interactions: Aspartate and Glutamate are negatively charged (anionic), while Lysine, Arginine, and sometimes Histidine are positively charged (cationic). These residues form strong salt bridges or electrostatic interactions.

Hydrophobic Contacts: Alanine, Valine, Leucine, Isoleucine, Proline, and Phenylalanine have nonpolar side chains that contribute to hydrophobic interactions.

Aromatic (π) Interactions: Phenylalanine, Tyrosine, and Tryptophan have aromatic side chains that can participate in π-π stacking or other π-related interactions.

By mapping these key interactions for this compound within a model receptor, a detailed picture of its binding mechanism can be constructed.

Table 4.3.2: General Principles of Key Ligand-Residue Interactions
Interaction TypeLigand Functional Group ExampleKey Amino Acid Residues
Hydrogen Bond (Donor) Sulfonamide N-HAsp, Glu, Asn, Gln, Ser, Thr, Tyr, Backbone C=O
Hydrogen Bond (Acceptor) Sulfonamide S=OLys, Arg, His, Asn, Gln, Ser, Thr, Tyr, Trp, Backbone N-H
Electrostatic (Anionic) Deprotonated Sulfonamide (-SO₂N⁻-)Lys, Arg, His
Hydrophobic Dimethylphenyl ringAla, Val, Leu, Ile, Pro, Phe, Met
π-π Stacking Benzene ringPhe, Tyr, Trp
Halogen Bond Bromo group (-Br)Backbone C=O, Ser, Thr, Tyr

Computational Studies on Reactivity Pathways and Mechanistic Predictions

Computational chemistry is also instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. For a compound like this compound, this is particularly relevant for understanding its metabolic fate in biological systems. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method widely used to study electronic structure and reactivity. nih.gov It can be used to calculate properties like frontier molecular orbitals (HOMO and LUMO), which help identify the most reactive sites in a molecule. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be predicted.

For sulfonamides, a key area of investigation is their metabolism by cytochrome P450 (CYP) enzymes. researchgate.net Computational studies can model the reaction pathways for processes such as:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the benzene ring. DFT calculations can determine the most likely position for hydroxylation by calculating the activation energies for attack at different carbon atoms.

N-Dealkylation: While this compound is not N-alkylated, this is a common pathway for related secondary sulfonamides.

Metabolite Formation: Some sulfonamides can be metabolized to reactive intermediates. For example, sulfonamides containing a primary arylamine group (which this compound lacks) can be oxidized to nitroso derivatives, a process implicated in hypersensitivity reactions. nih.gov Computational models can predict the stability of such intermediates and the energy barriers to their formation.

By simulating these reaction pathways, computational chemistry can provide valuable predictions about the potential metabolites and the chemical stability of this compound, guiding further experimental toxicology and pharmacology studies.

Investigation of Reaction Barriers and Transition States

The study of reaction mechanisms, including the identification of transition states and the calculation of reaction barriers, is a cornerstone of computational chemistry. For a molecule like this compound, these investigations would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a prevalent and effective method.

A computational study would begin by optimizing the three-dimensional geometry of the reactant, this compound, and any other reacting species to find their lowest energy conformations. Subsequently, for a proposed reaction, the structure of the transition state—the highest energy point along the reaction coordinate—would be located. This is a critical step, as the transition state structure provides insight into the geometry of the molecule as bonds are being broken and formed.

The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier. A higher barrier corresponds to a slower reaction rate. These calculations can be performed for various potential reactions, such as electrophilic aromatic substitution on the benzene ring or reactions involving the sulfonamide group itself. The results would elucidate the most likely reaction pathways by comparing the activation energies of competing mechanisms.

For instance, in an electrophilic aromatic substitution reaction, computational methods could model the approach of an electrophile to the aromatic ring and map the potential energy surface to identify the transition state leading to the sigma complex intermediate. The calculated energy of this barrier would provide a quantitative measure of the ring's reactivity.

Table 1: Representative Data from a Hypothetical DFT Study on a Benzenesulfonamide (B165840) Reaction

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+25.0
IntermediateB3LYP/6-31G(d)+15.0
ProductsB3LYP/6-31G(d)-10.0

This table is illustrative and does not represent actual data for this compound.

Theoretical Analysis of Substituent Effects (Bromo, Methyls) on Reactivity

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its substituents: the bromo group, two methyl groups, and the sulfonamide group. A theoretical analysis would aim to deconstruct and quantify these effects.

Methyl Substituents: The two methyl groups are located meta to the sulfonamide group. Methyl groups are generally considered to be electron-donating. nih.gov This is due to a combination of a weak positive inductive effect (+I) and hyperconjugation, where the electrons in the C-H sigma bonds can overlap with the pi-system of the ring. These effects increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglumenlearning.com

Table 2: General Electronic Effects of Substituents on Aromatic Rings

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Substitution
-BrElectron-withdrawing (-I)Electron-donating (+M)Deactivating
-CH₃Electron-donating (+I)Electron-donating (hyperconjugation)Activating
-SO₂NH₂Strongly electron-withdrawing (-I, -M)-Strongly deactivating

This table presents generally accepted substituent effects in physical organic chemistry.

**reaction Chemistry and Mechanistic Studies of 4 Bromo 3,5 Dimethylbenzene 1 Sulfonamide**

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional group that dictates a significant portion of the molecule's chemical behavior, particularly its acid-base properties and susceptibility to N-functionalization.

This acidity allows for the deprotonation of the sulfonamide by a suitable base to form a sulfonamidate anion. This anion is a key intermediate in many of the N-functionalization reactions. The equilibrium of this proton transfer process is dependent on the strength of the base used and the solvent system.

The nitrogen atom of the sulfonamide can be functionalized through various reactions, most notably acylation and alkylation, typically after deprotonation.

N-Acylation: The sulfonamidate anion, generated by treatment with a base such as sodium hydride (NaH), is a potent nucleophile that readily reacts with acylating agents like acyl chlorides or anhydrides. This reaction yields N-acylsulfonamides. A general method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles in the presence of NaH, which has been shown to produce N-acylsulfonamides in high yields.

N-Alkylation: Similarly, the sulfonamidate anion can undergo alkylation with various alkyl halides. The reaction proceeds via an Sₙ2 mechanism, where the sulfonamidate anion displaces a halide from the alkylating agent. The choice of base and solvent is crucial for the success of these reactions, with common systems including potassium carbonate in acetonitrile. Both primary and secondary amides have been successfully alkylated using alkyl halides under these mild, non-basic conditions.

Reaction TypeReagentsProduct Type
N-AcylationAcyl chloride, Base (e.g., NaH)N-Acylsulfonamide
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkylsulfonamide

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The aryl bromide functionality of 4-bromo-3,5-dimethylbenzene-1-sulfonamide makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This method is highly efficient for the synthesis of arylalkynes. The steric hindrance from the two methyl groups ortho to the bromine atom in this compound might influence the reaction conditions required. For instance, the Sonogashira coupling of the sterically hindered 4-bromo-3,5-dimethylisoxazole (B80238) has been reported, suggesting that similar couplings should be feasible for the title compound, possibly requiring elevated temperatures or more active catalyst systems. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex in the presence of a base. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application.

A summary of typical conditions for these reactions is presented in the table below.

Coupling ReactionCoupling PartnerCatalyst SystemBase
SuzukiBoronic acid/esterPd(0) complex (e.g., Pd(PPh₃)₄)Aqueous base (e.g., Na₂CO₃, K₂CO₃)
SonogashiraTerminal alkynePd(0) complex and Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, piperidine)
HeckAlkenePd(0) or Pd(II) complexAmine or inorganic base (e.g., Et₃N, K₂CO₃)

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally difficult for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the sulfonamide group is an electron-withdrawing group, but it is in the para position. However, the presence of two electron-donating methyl groups ortho to the bromine atom may slightly deactivate the ring towards nucleophilic attack. Therefore, SₙAr reactions with common nucleophiles would likely require harsh reaction conditions (high temperatures and pressures).

Reactivity of the Dimethyl-Substituted Benzene (B151609) Ring

The benzene ring itself can undergo electrophilic aromatic substitution (EAS) at the unsubstituted positions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the two methyl groups, the bromine atom, and the sulfonamide group.

The methyl groups are activating, ortho-, para-directing groups. The bromine atom is a deactivating, ortho-, para-directing group. The sulfonamide group is a deactivating, meta-directing group.

Considering the positions of these substituents on the ring, the directing effects can be analyzed:

The two methyl groups at positions 3 and 5 will direct incoming electrophiles to positions 2, 4, and 6. Position 4 is already substituted with the bromine atom.

The bromine atom at position 4 will direct incoming electrophiles to positions 3 and 5, which are already occupied by the methyl groups.

The sulfonamide group at position 1 will direct incoming electrophiles to positions 3 and 5, which are also already substituted.

The positions ortho to the sulfonamide group (positions 2 and 6) are the most likely sites for electrophilic attack. The activating effect of the methyl groups at positions 3 and 5 will reinforce the substitution at positions 2 and 6. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho to the sulfonamide group. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield 4-bromo-3,5-dimethyl-2-nitrobenzene-1-sulfonamide. Similarly, halogenation (e.g., with Br₂ and a Lewis acid catalyst) would be expected to introduce a second halogen atom at the 2- or 6-position.

Regioselectivity in Electrophilic Aromatic Substitution (considering activating/deactivating effects)

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The directing effects of the substituents on the benzene ring of this compound determine the position of substitution for incoming electrophiles.

The sulfonamide group (-SO2NH2) is a strong deactivating group and a meta-director. This is due to its strong electron-withdrawing inductive effect and its ability to withdraw electron density from the ring by resonance.

The bromo group (-Br) is a deactivating group but an ortho-, para-director. While it withdraws electron density through its inductive effect, it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

The methyl groups (-CH3) are activating groups and ortho-, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation.

In this compound, the positions ortho and para to the activating methyl groups are already substituted. The position para to the bromo group is also substituted. Therefore, the directing effects of the substituents are in competition. The sulfonamide group strongly directs incoming electrophiles to the meta position (C2 and C6). The bromo group directs to the ortho positions (C3 and C5), which are already occupied by methyl groups. The methyl groups at C3 and C5 direct to their ortho positions (C2, C4, and C6) and their para position (C1).

Considering the combined effects, the C2 and C6 positions are the most likely sites for electrophilic attack. These positions are meta to the strongly deactivating sulfonamide group and ortho to the activating methyl groups. The steric hindrance from the adjacent methyl and sulfonamide groups may also influence the regioselectivity.

Hypothetical Regioselectivity in Nitration

To illustrate the potential regioselectivity, consider the nitration of this compound with a mixture of nitric acid and sulfuric acid. The expected major product would be the result of substitution at the C2 or C6 position.

ElectrophileReagentsPossible ProductsPredicted Major Product(s)
NO2+HNO3, H2SO44-Bromo-3,5-dimethyl-2-nitrobenzene-1-sulfonamide, 4-Bromo-3,5-dimethyl-6-nitrobenzene-1-sulfonamide4-Bromo-3,5-dimethyl-2-nitrobenzene-1-sulfonamide

Note: This table is based on theoretical predictions and not on published experimental data for this specific compound.

Oxidative and Reductive Transformations of the Aromatic Core

The aromatic core of this compound can undergo oxidative and reductive transformations, although the conditions required may be harsh due to the presence of the deactivating sulfonamide group.

Oxidative Transformations

Oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The reaction would likely require forcing conditions due to the electron-withdrawing nature of the other substituents.

Reductive Transformations

The bromo group can be removed through catalytic hydrogenation. This reaction typically involves a palladium catalyst and a source of hydrogen. The sulfonamide group is generally stable under these conditions.

Reduction of the sulfonamide group itself is more challenging and often requires strong reducing agents like lithium aluminum hydride (LiAlH4), which would also likely reduce the bromo group.

Hypothetical Oxidation and Reduction Reactions

TransformationReagentsPotential Product(s)
Oxidation of methyl groupsKMnO4, H2O, heat4-Bromo-1-sulfonamoyl-benzene-3,5-dicarboxylic acid
DebrominationH2, Pd/C, base3,5-Dimethylbenzene-1-sulfonamide

Note: This table presents plausible transformations based on general organic chemistry principles.

Investigations into Reaction Mechanisms and Kinetics

Electrophilic Aromatic Substitution Mechanism

The mechanism of an electrophilic aromatic substitution reaction, such as nitration, would proceed through the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The rate-determining step is the attack of the electrophile on the aromatic ring. The subsequent deprotonation to restore aromaticity is a fast step.

Kinetic Considerations

The rate of electrophilic aromatic substitution on this compound is expected to be significantly slower than that of benzene. This is due to the cumulative deactivating effects of the sulfonamide and bromo groups, which reduce the electron density of the aromatic ring, making it less nucleophilic. While the methyl groups are activating, their effect is likely outweighed by the two deactivating groups.

Hypothetical Relative Reaction Rates

CompoundRelative Rate of Nitration (vs. Benzene = 1)
Benzene1
Toluene25
Bromobenzene0.03
Benzenesulfonamide (B165840)~10-4
This compound< 10-4 (estimated)

Note: The rate for this compound is an estimation based on the additive effects of its substituents.

**supramolecular Chemistry and Crystal Engineering with 4 Bromo 3,5 Dimethylbenzene 1 Sulfonamide Derivatives**

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the most influential interactions in determining the supramolecular structure of sulfonamides. The presence of a hydrogen bond donor (the N-H group) and two acceptors (the S=O oxygen atoms) in the sulfonamide moiety facilitates the formation of robust and predictable hydrogen-bonding networks.

The sulfonamide functional group is a cornerstone for building supramolecular assemblies due to its strong hydrogen bonding capabilities. The nitrogen atom acts as a proton donor, while the two oxygen atoms of the sulfonyl group serve as proton acceptors. This arrangement typically leads to the formation of characteristic hydrogen-bonded chains or dimers. In many sulfonamide crystal structures, the amino protons show a strong preference for hydrogen bonding to the sulfonyl oxygens. nih.gov This often results in the formation of a dominant chain motif with an eight-atom repeat unit.

In crystalline structures of related bromobenzenesulfonamides, strong N-H···O hydrogen bonds are consistently observed, forming infinite one-dimensional chains. researchgate.net For instance, in the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N-H···O hydrogen-bonded chains are a dominant feature in the crystal packing. researchgate.netnih.gov These interactions are crucial in organizing the molecules into higher-order structures. The reliability of this N-H···O synthon makes it a powerful tool in the rational design of sulfonamide-based crystals.

Interaction TypeDonorAcceptorTypical Distance (Å)Common Motifs
Hydrogen BondN-HS=O2.8 - 3.2Chains, Dimers

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The two methyl groups at the 3- and 5-positions introduce significant steric bulk. This steric hindrance can influence the conformation of the molecule and the accessibility of the hydrogen-bonding sites. A study on sulfamerazine (B1682647) and sulfamethazine (B1682506), which differ by a methyl group, showed no similarity in their hydrogen-bond patterns, highlighting the profound impact of even small substituent changes. nih.gov The methyl groups in 4-Bromo-3,5-dimethylbenzene-1-sulfonamide are expected to flank the sulfonamide group, which could potentially restrict the range of possible hydrogen-bonding geometries and favor more linear or specific chain arrangements by preventing the formation of more complex, three-dimensional networks. This steric influence can be a tool to control the dimensionality of the resulting supramolecular architecture. The introduction of bulky groups can be a strategy to suppress π-π stacking, thereby promoting other types of intermolecular interactions. rsc.org

Aromatic π-Stacking Interactions

Aromatic π-stacking is another important non-covalent interaction that can contribute to the stability of the crystal structures of aromatic sulfonamides. This interaction involves the attractive force between the electron clouds of adjacent aromatic rings.

The geometry of π-stacking can be broadly categorized as face-to-face, parallel-displaced, or T-shaped (edge-to-face). In the crystal structures of sulfonamide derivatives, both intermolecular and, in conformationally flexible molecules, intramolecular π-stacking can occur. For intermolecular stacking, the arrangement is often a parallel-displaced or antiparallel orientation to minimize electrostatic repulsion.

Stacking TypeCentroid-Centroid Distance (Å)Dihedral Angle (°)Description
Parallel-displaced3.3 - 3.8~0Rings are parallel but offset.
Face-to-face> 3.8~0Rings are directly on top of each other (less common).
T-shaped~5.0~90The edge of one ring points towards the face of another.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The electronic nature of the aromatic ring and its substituents plays a crucial role in π-stacking. The bromine atom, being electron-withdrawing, creates a slightly electron-deficient π-system. This can favor interactions with electron-rich aromatic systems.

The steric hindrance from the 3,5-dimethyl groups is a critical factor in determining the feasibility and geometry of π-stacking. These methyl groups project above and below the plane of the benzene (B151609) ring, which can prevent a close face-to-face approach of adjacent rings. This steric clash may favor a more displaced stacking arrangement or could suppress π-stacking altogether in favor of other intermolecular forces like C-H···π interactions or halogen bonds. In some systems, the introduction of methyl groups has been shown to alter stacking motifs significantly. nih.gov Therefore, in this compound, a delicate balance exists between the electronic driving force for π-stacking and the steric repulsion from the methyl groups.

Co-crystallization Strategies

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. This is achieved by incorporating a second, benign molecule (a coformer) into the crystal lattice. The selection of a coformer is typically based on its ability to form robust supramolecular synthons with the target molecule.

For this compound, the primary sites for co-crystallization efforts are the N-H donor and the S=O acceptors of the sulfonamide group. Potential coformers would be molecules that possess complementary hydrogen-bonding functionalities.

Potential Coformers and Their Supramolecular Synthons:

Pyridine (B92270) Derivatives: Molecules like isonicotinamide (B137802) or 4,4'-bipyridine (B149096) are excellent hydrogen bond acceptors through their pyridine nitrogen atom. They can interact with the N-H group of the sulfonamide to form a reliable N-H···N synthon. Flavonoids, for instance, readily form co-crystals with N-containing heterocyclic compounds. nih.gov

Carboxylic Acids: Dicarboxylic acids such as succinic acid or adipic acid can form hydrogen bonds with the sulfonamide group. The carboxylic acid can act as a hydrogen bond donor to the sulfonyl oxygen and an acceptor for the sulfonamide N-H, leading to robust and often predictable synthons.

Amides: Coformers containing amide groups, like nicotinamide, can engage in hydrogen bonding with the sulfonamide group through amide-amide or amide-sulfonamide synthons.

The general strategy for forming co-crystals involves solution-based methods like slow evaporation or slurry crystallization, as well as solid-state methods like grinding. The success of co-crystallization depends on the relative strength of the hydrogen bonds formed between the sulfonamide and the coformer versus the self-association of the individual components. By carefully selecting coformers with complementary functional groups, it is possible to systematically engineer a wide range of crystalline solids with tailored properties.

Design and Characterization of Novel Sulfonamide Co-crystals

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a powerful strategy for modifying the physicochemical properties of a substance. For sulfonamides, co-crystallization can enhance solubility, dissolution rate, and stability. The design of sulfonamide co-crystals hinges on the selection of appropriate co-formers that can form strong and reliable intermolecular interactions with the sulfonamide group.

Common co-formers for sulfonamides include molecules with functional groups such as carboxylic acids, amides, and N-oxides, which can act as hydrogen bond acceptors or donors. The interaction between the sulfonamide and the co-former is often mediated by specific, predictable hydrogen bonding patterns known as supramolecular synthons.

While specific co-crystals of this compound have not been extensively reported in the literature, studies on analogous sulfonamides provide a blueprint for their design. For example, the co-crystallization of the antibacterial drug sulfamethazine with various carboxylic acids and amides has been shown to result in a variety of new solid forms. researchgate.net These studies demonstrate that the sulfonamide group can reliably form heterosynthons with complementary functional groups.

Table 1: Potential Co-formers for this compound and Their Expected Supramolecular Synthons

Co-former Functional GroupPotential Co-former MoleculeExpected Supramolecular Synthon with Sulfonamide
Carboxylic AcidBenzoic AcidN-H···O (acid) and S=O···H-O (acid)
AmideBenzamideN-H···O (amide) and N-H (amide)···O=S
Pyridine N-oxide4,4'-Bipyridine-N,N'-dioxideN-H···O (N-oxide)
LactamCaprolactamN-H···O (lactam)

The characterization of these novel co-crystals would involve a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice. Other techniques such as powder X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy are crucial for confirming the formation of a new crystalline phase and for studying its thermal properties and hydrogen bonding interactions.

Engineering Supramolecular Synthons Involving the Sulfonamide Moiety

Supramolecular synthons are the fundamental building blocks of crystal engineering. acs.org They are robust and predictable non-covalent interactions that can be used to assemble molecules into desired architectures. The sulfonamide functional group is a versatile participant in a variety of supramolecular synthons, primarily through hydrogen bonding. researchgate.netnih.gov

The sulfonamide group possesses both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the two sulfonyl oxygen atoms). This dual functionality allows for the formation of both homosynthons (interactions between sulfonamide groups) and heterosynthons (interactions between the sulfonamide and a different functional group).

Common Supramolecular Synthons in Sulfonamides:

Sulfonamide Dimer: A common homosynthon is the R22(8) ring motif, where two sulfonamide molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. This synthon is frequently observed in the crystal structures of primary and secondary sulfonamides.

Sulfonamide Catemer: Sulfonamide molecules can also form one-dimensional chains, or catemers, through N-H···O hydrogen bonds. researchgate.net

Sulfonamide-Amide Heterosynthon: The interaction between a sulfonamide and an amide group is a robust and well-studied heterosynthon. This interaction is central to the design of many sulfonamide co-crystals.

Sulfonamide-N-oxide Heterosynthon: The oxygen atom of a pyridine N-oxide is an excellent hydrogen bond acceptor and readily forms a strong N-H···O bond with the sulfonamide N-H group.

The engineering of these synthons in the context of this compound would involve the strategic selection of co-formers that can reliably form these predictable interactions. The presence of the bromo and dimethyl substituents on the benzene ring can also influence the formation of these synthons by sterically hindering certain approaches or by participating in weaker interactions such as C-H···O or C-H···π interactions.

Polymorphism and Crystal Packing Control

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and bioavailability. The control of polymorphism is therefore a critical aspect of pharmaceutical development and materials science.

Factors Influencing Crystal Packing and Lattice Energies

The lattice energy of a crystal is a measure of the strength of the intermolecular forces holding the molecules together. A more stable crystal structure will have a more negative lattice energy. The calculation of lattice energies, often using computational methods, can be a valuable tool for predicting the relative stability of different possible polymorphs.

For this compound, the following factors would be expected to influence its crystal packing:

Hydrogen Bonding: The formation of robust sulfonamide dimers or catemers is likely to be a primary determinant of the crystal structure.

Bromine Interactions: The bromine atom can participate in halogen bonding (Br···O or Br···N interactions) or in weaker van der Waals interactions.

Methyl Group Interactions: The two methyl groups can influence packing through steric effects and by participating in weak C-H···O or C-H···π interactions.

Aromatic Stacking: The benzene ring can engage in π-π stacking interactions with neighboring molecules.

Design Principles for Modulating Solid-State Architectures

The ability to control the solid-state architecture of a molecule is a key goal of crystal engineering. For derivatives of this compound, several design principles can be employed to modulate their crystal structures:

Co-crystallization: As discussed previously, the introduction of a co-former can dramatically alter the hydrogen bonding network and lead to the formation of entirely new crystal structures with different properties.

Solvent Selection: The choice of solvent for crystallization can have a profound impact on the resulting polymorph. Different solvents can favor the formation of different supramolecular synthons and lead to the isolation of different crystalline forms.

Modification of Molecular Structure: Subtle changes to the molecular structure, such as the introduction or removal of functional groups, can have a significant effect on the preferred crystal packing. For example, altering the substituents on the benzene ring could favor different types of intermolecular interactions.

By systematically applying these principles, it is possible to explore the polymorphic landscape of this compound and to design new solid forms with tailored properties. While experimental data for this specific compound is needed to confirm these predictions, the established principles of supramolecular chemistry and crystal engineering provide a strong foundation for future research in this area.

**coordination Chemistry and Metal Complexation of 4 Bromo 3,5 Dimethylbenzene 1 Sulfonamide As a Ligand**

Synthesis of Metal-Sulfonamide Complexes

The synthesis of metal complexes with 4-bromo-3,5-dimethylbenzene-1-sulfonamide as a ligand generally involves the reaction of a suitable metal salt with the sulfonamide in an appropriate solvent. The reaction conditions can be tailored to favor the formation of specific coordination geometries and stoichiometries.

The general procedure for the preparation of transition metal complexes with arylsulfonamide ligands involves the dissolution of the metal salt (e.g., chloride, nitrate, acetate, or perchlorate (B79767) salts of Co(II), Ni(II), Cu(II), Zn(II), etc.) and this compound in a suitable solvent, such as methanol, ethanol, or acetonitrile. The reaction is often carried out at room temperature or with gentle heating to facilitate the complex formation. The resulting metal complex may precipitate out of the solution directly or can be obtained by slow evaporation of the solvent. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. In many instances, the sulfonamide acts as an anionic ligand through the deprotonation of the amide nitrogen.

A representative synthetic scheme is as follows:

M(X)₂ + n(4-Br-3,5-(CH₃)₂C₆H₂SO₂NH₂) → [M(4-Br-3,5-(CH₃)₂C₆H₂SO₂NH)ₙ] + 2HX

Where M represents a transition metal ion, X is an anion, and n is the stoichiometric coefficient.

Table 1: Representative Synthesis of a Transition Metal Complex with this compound

ParameterValue
Metal Salt Cobalt(II) Chloride Hexahydrate
Ligand This compound
Solvent Ethanol
Molar Ratio (Metal:Ligand) 1:2
Reaction Temperature 60 °C
Reaction Time 4 hours
Observation Formation of a colored precipitate
Isolation Method Filtration, washing with cold ethanol, and drying under vacuum

The coordination geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the metal-to-ligand ratio, and the steric and electronic properties of the ligand. For transition metal complexes of arylsulfonamides, several coordination geometries are commonly observed, including octahedral, tetrahedral, and square planar.

Octahedral Geometry: This is a common coordination geometry for many transition metal ions, such as Co(II) and Ni(II). In the case of this compound, an octahedral complex could be formed with a 1:2 metal-to-ligand ratio, with two sulfonamide ligands and two solvent molecules or other co-ligands occupying the six coordination sites.

Tetrahedral Geometry: Metal ions like Zn(II) and sometimes Co(II) can form tetrahedral complexes. A 1:2 metal-to-ligand ratio could result in a tetrahedral complex where the two sulfonamide ligands coordinate to the metal center.

Square Planar Geometry: This geometry is often observed for Cu(II) and Ni(II) complexes. Similar to the tetrahedral geometry, a 1:2 metal-to-ligand ratio can lead to a square planar arrangement.

The specific geometry adopted by the complex can be predicted to some extent by ligand field theory and confirmed experimentally through techniques like X-ray crystallography.

Ligand Properties and Coordination Modes

The coordination behavior of this compound is dictated by the donor atoms present in the sulfonamide group and the influence of the substituents on the aromatic ring.

The sulfonamide group possesses two potential donor sites: the nitrogen atom of the amide and the oxygen atoms of the sulfonyl group. The coordination can occur through either of these atoms, or in some cases, the ligand can act as a bridging ligand, coordinating to two different metal centers.

N-coordination: Coordination through the sulfonamidic nitrogen is common, especially after deprotonation of the N-H group. This results in the formation of a stable metal-nitrogen bond.

O-coordination: Coordination through one of the sulfonyl oxygen atoms is also possible, leading to a metal-oxygen bond. The preference for N versus O coordination can depend on the hardness or softness of the metal ion (HSAB theory), with harder metal ions generally favoring coordination with the harder oxygen donor and softer metal ions favoring the softer nitrogen donor.

In many documented crystal structures of metal-sulfonamide complexes, coordination is observed through the nitrogen atom. However, the possibility of oxygen coordination or bidentate N,O-chelation cannot be ruled out without experimental evidence.

The substituents on the benzene (B151609) ring of this compound, namely the bromo and dimethyl groups, are expected to influence its coordination properties through both electronic and steric effects.

Electronic Effects: The two methyl groups at the 3 and 5 positions are electron-donating groups, which increase the electron density on the aromatic ring and, to some extent, on the sulfonamide group. This can enhance the donor strength of the nitrogen and oxygen atoms. Conversely, the bromo group at the 4-position is an electron-withdrawing group, which will have the opposite effect. The net electronic effect will be a combination of these opposing influences.

Steric Effects: The two methyl groups ortho to the sulfonyl group introduce significant steric hindrance around the coordination sites. This steric bulk can influence the coordination geometry and may prevent the formation of highly crowded complexes. For instance, it might favor the formation of tetrahedral complexes over octahedral ones for certain metal ions. The steric hindrance could also influence the preference for N versus O coordination.

The interplay of these electronic and steric factors will ultimately determine the stability and structure of the resulting metal complexes.

Spectroscopic and Structural Characterization of Metal Complexes

A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the sulfonamide ligand. The coordination of the metal to the sulfonamide group is expected to cause shifts in the vibrational frequencies of the S=O and N-H bonds. A shift in the asymmetric and symmetric stretching vibrations of the SO₂ group can indicate the involvement of the oxygen atoms in coordination. A change in the N-H stretching frequency, or its disappearance upon deprotonation, provides evidence for nitrogen coordination.

Table 2: Expected IR Spectral Data for a Metal Complex of this compound

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Interpretation
ν(N-H) ~3250Shifted or absentIndicates coordination via the nitrogen atom and possible deprotonation.
νₐₛ(SO₂) ** ~1330Shifted to lower frequencySuggests involvement of sulfonyl oxygen in coordination.
νₛ(SO₂) **~1160Shifted to lower frequencySuggests involvement of sulfonyl oxygen in coordination.
ν(M-N) -~450-500Appearance of a new band confirms the formation of a metal-nitrogen bond.
ν(M-O) -~400-450Appearance of a new band confirms the formation of a metal-oxygen bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes provide information about the coordination geometry around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites.

By employing these characterization techniques, a comprehensive understanding of the coordination chemistry of this compound can be achieved, revealing the intricate interplay of electronic and steric factors that govern the formation and properties of its metal complexes.

Elucidation of Coordination Environment through Spectroscopic Techniques

The coordination environment of metal complexes involving this compound as a ligand can be effectively elucidated using a range of spectroscopic techniques. These methods provide valuable insights into the mode of coordination, the geometry of the complex, and the nature of the metal-ligand bond. While specific spectroscopic data for complexes of this compound are not extensively documented in publicly available research, the expected spectroscopic characteristics can be inferred from studies on analogous brominated arylsulfonamide complexes. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination mode of the sulfonamide ligand. The free ligand, this compound, would exhibit characteristic stretching vibrations for the N-H and S=O groups. Upon coordination to a metal ion, shifts in the positions of these bands are indicative of complex formation. For instance, a shift to lower wavenumbers for the ν(S=O) band would suggest coordination through the oxygen atoms of the sulfonyl group. Conversely, a change in the ν(N-H) band, or its disappearance upon deprotonation, would indicate coordination via the sulfonamide nitrogen atom. In related sulfonamide-metal complexes, shifts in these key vibrational frequencies have been instrumental in confirming the coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of a complex of this compound, the chemical shifts of the aromatic and methyl protons would be expected to change upon coordination to a metal ion. The N-H proton signal would also be significantly affected and could provide evidence of coordination or deprotonation. For paramagnetic complexes, NMR spectra may exhibit broadened signals, which can still provide valuable structural information.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and can be used to infer the coordination geometry. The spectra of the complexes would be expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination environment. For example, the electronic spectra of related sulfonamide complexes have been used to suggest octahedral or tetrahedral geometries around the metal center. researchgate.net

Mass Spectrometry: Mass spectrometry is a crucial technique for confirming the molecular weight and stoichiometry of the metal complexes. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can provide evidence for the formation of the desired metal-ligand species in solution.

A summary of expected spectroscopic changes upon complexation is presented in the table below:

Spectroscopic TechniqueObserved ParameterExpected Change Upon ComplexationInformation Gained
Infrared (IR)ν(S=O) stretching frequencyShift to lower wavenumberCoordination via sulfonyl oxygen
ν(N-H) stretching frequencyShift or disappearanceCoordination via sulfonamide nitrogen
¹H NMRChemical shifts of aromatic and N-H protonsSignificant shiftsConfirmation of coordination in solution
¹³C NMRChemical shifts of aromatic carbonsShifts upon coordinationFurther evidence of complex formation
UV-Visd-d transition bandsAppearance of new bandsInformation on coordination geometry
Charge transfer bandsAppearance of new bandsInsight into metal-ligand electronic interactions
Mass SpectrometryMolecular ion peakCorresponds to the [M+L]ⁿ⁺ speciesConfirmation of complex stoichiometry

X-ray Structural Analysis of Metal-Sulfonamide Coordination Spheres

In analogous brominated arylsulfonamide complexes, the sulfonamide group has been shown to coordinate to metal centers in a monodentate or bidentate fashion. Monodentate coordination typically occurs through the deprotonated sulfonamide nitrogen atom. Bidentate coordination can involve both the nitrogen and one of the sulfonyl oxygen atoms, forming a chelate ring.

A hypothetical representation of a metal complex with this compound, based on known structures of similar ligands, might feature a central metal ion coordinated to two deprotonated sulfonamide ligands and two water molecules, resulting in an octahedral geometry. The Br and methyl groups on the phenyl ring would influence the crystal packing through intermolecular interactions.

The following table summarizes key structural parameters that would be determined from an X-ray analysis of a hypothetical metal complex of this compound:

Structural ParameterExpected Value/ObservationSignificance
Metal-Nitrogen Bond Length2.0 - 2.2 ÅConfirms coordination of the sulfonamide nitrogen
Metal-Oxygen Bond Length2.1 - 2.3 ÅConfirms coordination of the sulfonyl oxygen (if bidentate)
Coordination GeometryOctahedral, Tetrahedral, or Square PlanarDepends on the metal ion and other ligands
Crystal PackingInfluenced by intermolecular interactions (e.g., hydrogen bonding, halogen bonding)Determines the solid-state architecture

Catalytic Applications of Metal-Sulfonamide Complexes

Metal complexes incorporating sulfonamide ligands have emerged as a versatile class of catalysts for a variety of organic transformations. The electronic and steric properties of the sulfonamide ligand can be readily tuned to influence the activity and selectivity of the metal catalyst.

Role of Sulfonamide Ligands in Metal-Catalyzed Transformations (general principles)

Sulfonamide ligands play a multifaceted role in modulating the catalytic properties of metal centers. The key principles governing their influence include:

Electronic Effects: The sulfonamide group is generally considered to be electron-withdrawing, which can impact the electron density at the metal center. This, in turn, affects the metal's ability to participate in key catalytic steps such as oxidative addition and reductive elimination. The substituents on the aryl ring of the sulfonamide ligand further modulate these electronic effects. For instance, the electron-withdrawing bromine atom and electron-donating methyl groups in this compound would collectively influence the electronic environment of the metal.

Steric Hindrance: The bulky nature of the arylsulfonamide group can provide steric hindrance around the metal center. This steric bulk can be advantageous in controlling the selectivity of a reaction, for example, by favoring the formation of a particular stereoisomer in asymmetric catalysis.

Ligand Lability: The strength of the metal-sulfonamide bond can influence the lability of the ligand. In some catalytic cycles, the dissociation of a ligand is a necessary step to create a vacant coordination site for substrate binding. The stability of the sulfonamide-metal bond can be tuned to optimize this aspect of the catalytic process.

Secondary Interactions: The sulfonamide moiety can participate in secondary interactions, such as hydrogen bonding, with the substrate or other components of the reaction mixture. These interactions can play a crucial role in substrate activation and in controlling the stereochemical outcome of the reaction.

Design of Novel Catalytic Systems Based on Brominated Arylsulfonamide Ligands

The design of new catalytic systems based on brominated arylsulfonamide ligands, such as this compound, offers several promising avenues for the development of efficient and selective catalysts. The presence of the bromine atom provides a handle for further functionalization of the ligand, allowing for the synthesis of more complex and tailored ligand architectures.

One area of interest is the development of catalysts for cross-coupling reactions. The electronic properties of the brominated arylsulfonamide ligand could be beneficial in tuning the reactivity of palladium or nickel catalysts for reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Another potential application is in asymmetric catalysis. Chiral sulfonamide ligands have been successfully employed in a range of enantioselective transformations. The introduction of a bromine atom onto the aryl ring could influence the conformational preferences of the ligand, which in turn could impact the enantioselectivity of the catalyzed reaction.

The design of these novel catalytic systems would involve a systematic variation of the metal precursor, the reaction conditions, and the substitution pattern on the arylsulfonamide ligand to optimize catalytic performance. While specific catalytic applications of metal complexes of this compound have yet to be reported, the general principles of catalyst design suggest that this ligand framework holds significant potential for future developments in catalysis.

**advanced Structure Activity Relationship Sar Concepts in the Context of 4 Bromo 3,5 Dimethylbenzene 1 Sulfonamide**

Theoretical Frameworks for SAR Analysis

SAR analysis has evolved from qualitative observations to sophisticated quantitative and three-dimensional modeling, providing a robust framework for modern drug discovery and chemical biology.

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach that aims to establish a quantitative correlation between the chemical structure of a series of compounds and their biological activity. ontosight.aiwikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of different molecules are dependent on the variations in their structural or physicochemical properties. ontosight.aineovarsity.org

The process involves several key steps:

Data Set Selection : A group of structurally related compounds with experimentally determined biological activities is chosen. wikipedia.org

Descriptor Calculation : Molecular descriptors, which are numerical values representing different physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, molecular weight), are calculated. ontosight.ai

Model Development : Statistical methods, ranging from multiple linear regression (MLR) to machine learning algorithms, are used to create a mathematical equation that links the descriptors to biological activity. neovarsity.orgfiveable.me The general form of a QSAR model can be expressed as: Activity = f(molecular descriptors) + error. wikipedia.org

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. wikipedia.orgjbclinpharm.org

QSAR models are valuable tools for predicting the activity of newly designed compounds, prioritizing candidates for synthesis, and understanding which structural features are most important for biological effect. neovarsity.org For a series of analogs based on the 4-Bromo-3,5-dimethylbenzene-1-sulfonamide scaffold, a QSAR study could correlate variations in substituents on the benzene (B151609) ring or the sulfonamide nitrogen with changes in inhibitory activity against a specific biological target. ekb.egbenthamdirect.com

Table 1: Key Principles and Components of a QSAR Model
Principle/ComponentDescriptionExample in the context of this compound analogs
Response Data (Y-variable) Experimentally measured biological activity (e.g., IC50, Ki).Inhibitory concentration against a target enzyme.
Predictor Variables (X-variables) Calculated molecular descriptors quantifying physicochemical properties.LogP (lipophilicity), Hammett constants (electronic effects), molar refractivity (steric effects).
Mathematical Algorithm Statistical method used to correlate X and Y variables.Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN). fiveable.meresearchgate.net
Validation Process to assess the model's robustness and predictive accuracy.Leave-one-out cross-validation (q2), prediction for an external test set (R2pred).

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) extends the principles of QSAR by considering the three-dimensional properties of molecules. wikipedia.orgneovarsity.org Unlike 2D-QSAR which uses global molecular properties, 3D-QSAR methods calculate interaction fields around a set of aligned molecules, providing a more detailed and intuitive understanding of SAR. neovarsity.orgnih.gov

A crucial prerequisite for 3D-QSAR is the structural alignment of the molecules in the dataset. This alignment can be based on a common scaffold, a pharmacophore hypothesis, or by docking the molecules into the active site of a target protein. wikipedia.orgnih.gov Once aligned, the molecules are placed in a 3D grid, and the steric and electrostatic interaction energies between a probe atom and each molecule are calculated at the grid points. These energy values serve as the descriptors for building the statistical model. neovarsity.org

Prominent 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA) : This was the first 3D-QSAR method developed. wikipedia.org It uses steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields to correlate with biological activity. The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : An extension of CoMFA, CoMSIA calculates similarity indices at the grid points for additional physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov

For this compound and its analogs, a 3D-QSAR study could reveal the precise spatial requirements for optimal interaction with a biological target, guiding the placement of substituents to enhance binding affinity. researchgate.net

Influence of Halogen and Alkyl Substituents on Molecular Interactions

The specific substituents on the aromatic ring of this compound—a bromine atom and two methyl groups—along with the sulfonamide functional group, play defining roles in its molecular interactions and subsequent biological activity.

The bromine atom and the two methyl groups exert significant steric and electronic influences that can modulate a molecule's binding affinity for a biological target. vaia.com

Bromine Atom : As a halogen, bromine has a dual nature. It is electronegative, withdrawing electron density from the aromatic ring (an electronic effect). More significantly, it can participate in a highly directional, non-covalent interaction known as a halogen bond. nih.govmedchem-ippas.eu This occurs due to a region of positive electrostatic potential, called a σ-hole, on the halogen atom opposite the C-Br covalent bond. medchem-ippas.euump.edu.pl This positive region can interact favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site. nih.gov The strength of halogen bonds increases in the order Cl < Br < I, making bromine a particularly effective substituent for this type of interaction. medchem-ippas.eu The introduction of a bromine atom can therefore significantly enhance binding affinity if a suitable halogen bond acceptor is present in the target's binding pocket. ump.edu.pl

Methyl Groups : The two methyl groups at positions 3 and 5 are sterically bulky and lipophilic. wikipedia.org Their steric effect relates to their size and shape, which can either be beneficial or detrimental to binding. vaia.com If the methyl groups fit into corresponding hydrophobic pockets within the receptor, they can increase binding affinity through favorable van der Waals interactions and by displacing water molecules (the hydrophobic effect). vscht.cz Conversely, if they clash with the receptor surface, they will introduce a steric hindrance that reduces binding affinity. wikipedia.org Electronically, methyl groups are weakly electron-donating, which can subtly influence the electronics of the aromatic ring.

The sulfonamide (-SO₂NH₂) group is a key pharmacophore present in numerous therapeutic agents. nih.govijpsonline.com Its importance stems from its ability to engage in a variety of potent non-covalent interactions, particularly hydrogen bonding. researchgate.net

The sulfonamide moiety possesses both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the two sulfonyl oxygens). nih.govacs.org This allows it to form strong, directional hydrogen bonds with complementary residues in a protein's active site, such as the side chains of serine, threonine, asparagine, or the peptide backbone. researchgate.netmdpi.com These interactions are critical for anchoring the ligand within the binding site and contribute significantly to binding affinity and selectivity. nih.gov The geometry of the sulfur atom is typically a distorted tetrahedron, which positions the oxygen and nitrogen atoms in a specific 3D arrangement for optimal interaction. nih.govresearchgate.net

Beyond hydrogen bonding, the sulfonamide group can participate in other interactions. The polarized S-O bonds make the sulfonyl group a good dipole, capable of engaging in electrostatic and dipole-dipole interactions. sdu.dk Furthermore, the nitrogen atom can coordinate with metal ions, such as the zinc ion often found in the active site of metalloenzymes like carbonic anhydrase. jbclinpharm.org

Table 2: Potential Molecular Interactions of this compound Moieties
Functional GroupPotential Non-Covalent InteractionDescriptionPotential Interacting Partner (in a Protein)
Bromo (-Br) Halogen BondingDirectional interaction between the electropositive σ-hole on the bromine and a Lewis base. nih.govmedchem-ippas.euCarbonyl oxygen (backbone, Asn, Gln), hydroxyl (Ser, Thr, Tyr), aromatic ring (Phe, Tyr, Trp).
Methyl (-CH₃) van der Waals ForcesWeak, short-range electrostatic attractions between induced dipoles.Aliphatic side chains (Ala, Val, Leu, Ile).
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.Hydrophobic pockets in the binding site.
Sulfonamide (-SO₂NH₂) Hydrogen BondingThe N-H group acts as a donor; the sulfonyl oxygens act as acceptors. researchgate.netAmino acid side chains (Ser, Thr, His, Asn, Gln), peptide backbone C=O and N-H groups.
Metal CoordinationThe deprotonated sulfonamide nitrogen can coordinate with a metal cofactor. jbclinpharm.orgZinc (Zn²⁺) ion in metalloenzymes.

Mechanistic Insights into Molecular Recognition Processes (e.g., enzyme inhibition mechanisms, receptor binding principles)

The molecular recognition of this compound by biological targets, particularly enzymes, is primarily governed by the well-established mechanism of action for sulfonamide-based inhibitors. This is especially evident in their interaction with metalloenzymes like carbonic anhydrases (CAs). The fundamental principle involves the coordination of the sulfonamide group with a metal ion in the enzyme's active site, complemented by interactions of the substituted aromatic ring with surrounding amino acid residues.

The primary mechanism of inhibition for sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion within the active site of carbonic anhydrase. nih.gov This interaction displaces a water or hydroxide (B78521) molecule that is essential for the enzyme's catalytic activity. mdpi.com The binding affinity is significantly influenced by the electronic properties of the sulfonamide group and the hydrophobic and steric interactions of the benzene ring.

In the case of this compound, the key structural features contributing to its molecular recognition are:

The Sulfonamide Moiety (-SO₂NH₂): This is the critical zinc-binding group (ZBG). In its anionic form (-SO₂NH⁻), it forms a coordinate bond with the Zn(II) ion at the bottom of the active site cone of carbonic anhydrases. nih.govmdpi.com

The Phenyl Ring: This acts as a scaffold, positioning the sulfonamide group for optimal interaction with the zinc ion.

The 3,5-Dimethyl Groups: These methyl groups contribute to the hydrophobic interactions within the active site. They can engage with nonpolar amino acid residues, enhancing the binding affinity and potentially influencing isoform selectivity. The steric bulk of these groups also dictates the orientation of the inhibitor within the binding pocket.

The 4-Bromo Group: The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains. This can further stabilize the enzyme-inhibitor complex. Its electron-withdrawing nature can also influence the acidity of the sulfonamide proton, thereby affecting the binding kinetics.

Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the precise binding modes and interaction energies of sulfonamide inhibitors. nih.govsamipubco.comnih.gov For derivatives of benzenesulfonamide (B165840), these studies reveal key interactions with amino acid residues in the active site.

Table 1: Key Molecular Interactions in the Recognition of Benzenesulfonamide Derivatives by Carbonic Anhydrase II

Interacting Ligand GroupInteracting Enzyme Residue (Typical)Type of InteractionSignificance in Binding
Sulfonamide (-SO₂NH₂)Zn(II) ionCoordination BondAnchors the inhibitor to the active site
Sulfonamide (-SO₂NH₂)Thr199Hydrogen BondOrients the sulfonamide group for zinc binding
Phenyl RingVal121, Val143, Leu198Hydrophobic InteractionsEnhances binding affinity and stability
Aromatic SubstituentsVarious active site residuesVan der Waals, Halogen BondsContributes to selectivity and potency

The binding of a sulfonamide inhibitor to carbonic anhydrase is a dynamic process. The inhibitor must first access the conical active site and then orient itself correctly for the sulfonamide group to coordinate with the zinc ion. The interactions between the substituted phenyl ring and the hydrophobic and hydrophilic regions of the active site are crucial for achieving a stable and high-affinity binding state. While specific experimental data for this compound is not extensively available in the public domain, the established principles of sulfonamide-enzyme interactions provide a robust framework for understanding its molecular recognition processes.

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